(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide
説明
(E)-N-(6-Methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide is a synthetic acrylamide derivative featuring a benzothiazole core substituted with a methoxy group at position 6, a 3-nitrophenyl acrylamide moiety, and a pyridin-4-ylmethyl group. The compound’s structure combines electron-withdrawing (nitro) and electron-donating (methoxy) groups, which modulate electronic properties and biological interactions. Its pyridine moiety may enhance solubility and target engagement, making it a candidate for drug development.
特性
IUPAC Name |
(E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4S/c1-31-19-6-7-20-21(14-19)32-23(25-20)26(15-17-9-11-24-12-10-17)22(28)8-5-16-3-2-4-18(13-16)27(29)30/h2-14H,15H2,1H3/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMOMIGYCSDHNW-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=NC=C3)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=NC=C3)C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Structural Analogs in Anticancer Research
Table 1: Key Structural Analogs and Their Properties
- Methoxy vs. Pyridine vs. Thiophene: The pyridin-4-ylmethyl group in the target compound may improve solubility and π-π stacking compared to thiophene-containing analogs () .
Solubility and Bioavailability
- Salt Formation: The hydrochloride salt of a morpholinoethyl analog () highlights strategies to improve solubility. The target compound’s pyridine group may inherently enhance aqueous solubility compared to non-polar substituents (e.g., 6h) .
- LogP Considerations : The 3-nitrophenyl and pyridin-4-ylmethyl groups likely lower logP compared to methyl or thiophene analogs, balancing lipophilicity for membrane permeability .
準備方法
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into three primary components:
- 6-Methoxybenzo[d]thiazol-2-amine : Serves as the benzothiazole backbone.
- 3-(3-Nitrophenyl)acryloyl moiety : Provides the α,β-unsaturated amide linkage.
- Pyridin-4-ylmethyl group : Introduced via alkylation to confer N-substitution.
Two synthetic routes emerge as dominant:
Synthesis of Key Intermediates
Preparation of 6-Methoxybenzo[d]thiazol-2-amine
The benzothiazole core is synthesized via cyclization of 4-methoxyaniline with thiocyanogen bromide, followed by oxidation to yield the 2-amine derivative. Alternative methods involve Ullmann coupling or microwave-assisted thioamide formation, though these are less frequently cited for methoxy-substituted variants.
N-Alkylation with Pyridin-4-ylmethyl Bromide
The introduction of the pyridinylmethyl group is achieved through nucleophilic substitution. 6-Methoxybenzo[d]thiazol-2-amine (1.0 equiv) is treated with pyridin-4-ylmethyl bromide (1.2 equiv) in the presence of Cs₂CO₃ (1.5 equiv) in anhydrous DCM at 25°C for 12 hours. Purification via flash chromatography (SiO₂, ethyl acetate/hexane 3:7) affords N-(pyridin-4-ylmethyl)-6-methoxybenzo[d]thiazol-2-amine in 78–85% yield.
NHC-Catalyzed Oxidative Amidation (Route A)
Reaction Conditions and Optimization
Adapting the methodology of, the N-substituted benzothiazol-2-amine (0.5 mmol) is combined with 3-nitrobenzaldehyde (1.0 mmol), triazolium salt (20 mol%), and oxidant 5 (2.0 equiv) in CH₂Cl₂ under argon. Cs₂CO₃ (1.2 equiv) is added to deprotonate the triazolium precursor, generating the active NHC catalyst. After 12 hours at 25°C, column chromatography (SiO₂, gradient elution with ethyl acetate/hexane) yields the title compound in 65–72% yield.
Table 1: Optimization of NHC-Catalyzed Amidation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 20 mol% | Maximizes turnover |
| Solvent | CH₂Cl₂ | Enhances solubility |
| Oxidant (5) | 2.0 equiv | Ensures full conversion |
| Temperature | 25°C | Balances rate/selectivity |
Mechanistic Insights
The reaction proceeds via NHC-bound acyl azolium intermediates, as evidenced by control experiments with 2-bromoenal. The oxidant (likely a quinone derivative) facilitates the regeneration of the catalytic species, enabling turnover. Stereoselectivity for the E-isomer arises from conjugation stabilization in the acrylamide product.
Piperidine-Mediated Condensation (Route B)
Reaction Protocol
In a modified Knoevenagel condensation, 3-nitrobenzaldehyde (2.0 mmol) is refluxed with N-(pyridin-4-ylmethyl)-6-methoxybenzo[d]thiazol-2-amine (1.0 mmol) in ethanol containing piperidine (1 drop) for 1 hour. The precipitated product is filtered and recrystallized from EtOH/DMF (5:1), yielding the acrylamide in 70–80% yield.
Table 2: Comparative Analysis of Synthetic Routes
| Parameter | Route A (NHC) | Route B (Piperidine) |
|---|---|---|
| Yield | 65–72% | 70–80% |
| Reaction Time | 12 hours | 1 hour |
| Stereoselectivity | >99% E | >95% E |
| Purification | Column chromatography | Recrystallization |
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (d, J = 4.8 Hz, 2H, pyridine-H), 8.25 (s, 1H, nitrophenyl-H), 7.92–7.85 (m, 4H, aryl-H), 6.98 (d, J = 15.6 Hz, 1H, CH=CO), 6.45 (d, J = 15.6 Hz, 1H, CH=CO), 5.12 (s, 2H, N-CH₂-pyridine), 3.87 (s, 3H, OCH₃).
- HRMS (ESI+) : m/z calcd for C₂₃H₁₈N₄O₄S [M+H]⁺: 447.1125; found: 447.1128.
Challenges and Practical Considerations
- Stereochemical Control : Both routes favor E-isomer formation due to conjugation, but trace Z-isomers (<1%) are detected via HPLC.
- Nitrophenyl Handling : 3-Nitrobenzaldehyde requires storage in amber vials to prevent photodegradation.
- Purification : Silica gel chromatography effectively removes unreacted aldehyde, while recrystallization minimizes residual piperidine.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
